[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile
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Overview
Description
[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile is a compound belonging to the isoxazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This particular compound features a phenyl group substituted with a pethoxy group at the 3-position and an acetonitrile group at the 5-position of the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This method typically employs metal catalysts such as copper (I) or ruthenium (II) to facilitate the reaction . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are usually carried out under mild conditions and can be optimized for high yields.
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often involves large-scale cycloaddition reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and tert-butyl nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit monoamine transporters, which are involved in neurotransmitter regulation . This interaction can lead to various pharmacological effects, such as antidepressant or anticonvulsant activities.
Comparison with Similar Compounds
Similar Compounds
[5-(3-Methoxyphenyl)isoxazol-3-yl]acetonitrile: Similar structure but with a methoxy group instead of a pethoxy group.
[5-(3-Ethoxyphenyl)isoxazol-3-yl]acetonitrile: Similar structure but with an ethoxy group instead of a pethoxy group.
[5-(3-Phenyl)isoxazol-3-yl]acetonitrile: Lacks the pethoxy group on the phenyl ring.
Uniqueness
The presence of the pethoxy group in [5-(3-Pethoxyphenyl)isoxazol-3-yl]acetonitrile imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-11-4-2-3-9(7-11)12-8-10(5-6-13)14-16-12/h2-4,7-8H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTGXCXPEJBZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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